N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide is a member of pyrrolidines.
Scientific Research Applications
Fluorescent Ionophores and Ligands
Sulfonamide compounds have been explored as fluorescent ionophores and ligands. A study by Malval et al. (2003) described the derivation of dual fluorescent fluorophores, including p-(N,N-Dimethylamino)benzenesulfonamide (DMABSA), for transition metal cations. These compounds exhibited specific binding affinities and fluorescence properties upon metal complexation, indicating their potential in photophysical applications and as sensors (Malval et al., 2003).
Synthesis and Structural Characterization
Sulfonamides are also significant in chemical synthesis and structural analysis. Deng et al. (2021) synthesized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, conducting detailed structural characterization using various spectroscopic techniques and X-ray diffraction. This work contributes to the understanding of the physical and chemical properties of sulfonamides (Deng et al., 2021).
Antimicrobial Applications
N-pyridin-3-yl-benzenesulfonamide, synthesized in a study by Ijuomah et al. (2022), displayed significant antimicrobial activity against various bacterial strains. This highlights the potential of sulfonamides in developing new antibacterial agents (Ijuomah et al., 2022).
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer properties. For instance, Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their in-vitro anticancer activity against human tumor liver cell lines. Several compounds demonstrated higher activity than standard drugs, showcasing the potential of sulfonamides in cancer therapy (Ghorab et al., 2015).
Antibacterial Agents
The synthesis of N,N-diethyl-substituted amido moieties in sulfonamide compounds has been linked to antibacterial activity. Ajani et al. (2012) synthesized a series of such compounds, demonstrating significant antibacterial efficacy against key organisms like Staphylococcus aureus and Escherichia coli (Ajani et al., 2012).
properties
Molecular Formula |
C20H26FN3O4S2 |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H26FN3O4S2/c1-3-24(4-2)30(27,28)18-11-12-20(23-13-5-6-14-23)19(15-18)22-29(25,26)17-9-7-16(21)8-10-17/h7-12,15,22H,3-6,13-14H2,1-2H3 |
InChI Key |
PGYYQMOLFCFCMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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